7-((1-Butyl-2,5-dioxopyrrolidin-3-yl)thio)heptyl acetate 7-((1-Butyl-2,5-dioxopyrrolidin-3-yl)thio)heptyl acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17277195
InChI: InChI=1S/C17H29NO4S/c1-3-4-10-18-16(20)13-15(17(18)21)23-12-9-7-5-6-8-11-22-14(2)19/h15H,3-13H2,1-2H3
SMILES:
Molecular Formula: C17H29NO4S
Molecular Weight: 343.5 g/mol

7-((1-Butyl-2,5-dioxopyrrolidin-3-yl)thio)heptyl acetate

CAS No.:

Cat. No.: VC17277195

Molecular Formula: C17H29NO4S

Molecular Weight: 343.5 g/mol

* For research use only. Not for human or veterinary use.

7-((1-Butyl-2,5-dioxopyrrolidin-3-yl)thio)heptyl acetate -

Specification

Molecular Formula C17H29NO4S
Molecular Weight 343.5 g/mol
IUPAC Name 7-(1-butyl-2,5-dioxopyrrolidin-3-yl)sulfanylheptyl acetate
Standard InChI InChI=1S/C17H29NO4S/c1-3-4-10-18-16(20)13-15(17(18)21)23-12-9-7-5-6-8-11-22-14(2)19/h15H,3-13H2,1-2H3
Standard InChI Key YMEGYHJDYKTABU-UHFFFAOYSA-N
Canonical SMILES CCCCN1C(=O)CC(C1=O)SCCCCCCCOC(=O)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

7-((1-Butyl-2,5-dioxopyrrolidin-3-yl)thio)heptyl acetate (CAS: 62164-04-9) features a 2,5-dioxopyrrolidine ring substituted at the 1-position with a butyl group and at the 3-position with a thioether-linked heptyl acetate side chain . The dioxopyrrolidinyl moiety introduces two ketone groups, rendering the molecule polar and reactive, while the thioether bridge (-S-) provides stability against oxidative degradation compared to sulfone analogs.

PropertyThioether DerivativeSulfonyl Derivative
Functional Group-S--SO₂-
Molecular FormulaC₁₇H₂₉NO₅S (inferred)C₁₇H₂₉NO₆S
Molecular Weight~343.5 g/mol (estimated)375.5 g/mol
PolarityModerateHigh

The thioether’s reduced polarity compared to the sulfonyl analog suggests differences in solubility and membrane permeability, which may influence biological activity .

Synthesis and Manufacturing Considerations

Challenges in Production

Key manufacturing hurdles include:

  • Thioether stability: While less prone to oxidation than sulfides, long-term storage requires inert atmospheres to prevent gradual sulfoxide formation .

  • Stereochemical control: The dioxopyrrolidine ring’s planar geometry may lead to racemization during synthesis, necessitating chiral resolution techniques.

Physicochemical Properties

Solubility and Partitioning

Experimental data remain limited, but computational predictions using analog data suggest:

  • logP: ~2.1 (estimated via comparative analysis with tert-butyl adipate derivatives )

  • Aqueous solubility: <1 mg/mL at 25°C, driven by the hydrophobic heptyl chain and dioxopyrrolidinyl core.

Spectroscopic Characteristics

Predicted spectral features include:

  • IR: Strong carbonyl stretches at 1,740 cm⁻¹ (acetate) and 1,680 cm⁻¹ (diketone).

  • NMR: Distinctive shifts for the thioether proton (δ 2.8–3.1 ppm) and acetate methyl group (δ 2.0 ppm) .

Exposure RoutePrecautionary Measures
InhalationUse NIOSH-approved respirators in ventilated areas
Dermal contactNitrile gloves + chemical-resistant aprons
StorageInert atmosphere, -20°C, away from oxidizers

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